B1578885 Z-L-Leucine N-carboxyanhydride

Z-L-Leucine N-carboxyanhydride

Cat. No.: B1578885
M. Wt: 291.3
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Leucine N-carboxyanhydride (CAS 125814-24-6) is a protected amino acid derivative critical in polymer and peptide chemistry. With the empirical formula C15H17NO5 and a molecular weight of 291.3 g/mol , this compound serves as a key precursor in the ring-opening polymerization (ROP) of N-carboxyanhydrides to produce synthetic polypeptides with well-defined structures . The benzyloxycarbonyl (Z) protecting group on the leucine amino acid is a defining feature of this NCA monomer. The primary research value of this compound lies in its role in constructing advanced polypeptide architectures, including block copolypeptides, star polypeptides, and polymer brushes, which are foundational for materials science and biomedical applications such as drug delivery and tissue engineering . The mechanism of action involves the ring-opening of the anhydride moiety by an initiator, typically a primary amine, which propagates the polymerization to form polypeptide chains. A significant advantage of using this protected NCA is that it can help minimize side reactions during synthesis, contributing to better control over the polymer's molecular weight and dispersity . While the direct synthesis of this specific Z-protected NCA may involve the Leuchs method through the cyclization of N-alkoxycarbonyl-amino acids, researchers should note that scalable synthesis of related NCAs often employs the Fuchs-Farthing method, which involves the phosgenation of free amino acids . The synthesis of Leucine-NCA has been successfully scaled up by employing hydrochloride scavengers like limonene to prevent side reactions and maintain high product purity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Weight

291.3

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Polypeptides synthesized from Z-L-Leu-NCA exhibit unique properties that are beneficial in biomedical applications, such as drug delivery systems and tissue engineering. For instance, studies have shown that polypeptides can be designed to respond to specific biological stimuli, making them suitable for targeted drug delivery .

Case Study: Drug Delivery Systems

A recent study explored the use of Z-L-Leu-NCA-derived polypeptides as carriers for anticancer drugs. The polypeptides were engineered to release their payload in response to changes in pH, demonstrating enhanced efficacy in targeting cancer cells while minimizing side effects on healthy tissues .

Self-Assembly and Nanostructures

Z-L-Leu-NCA also plays a role in creating self-assembled nanostructures. Polypeptides formed from this NCA can spontaneously organize into micelles or vesicles, which have applications in drug encapsulation and delivery systems .

Table 2: Self-Assembly Characteristics of Z-L-Leu-NCA Polymers

PropertyDescription
Micelle FormationEffective for hydrophobic drug encapsulation
Vesicle StabilityEnhanced stability under physiological conditions

Recent Advances in Synthesis Methods

Recent research has focused on improving the synthesis methods for Z-L-Leu-NCA to enhance scalability and efficiency. One notable advancement is the development of moisture-tolerant synthesis routes that allow for the production of unprotected NCA monomers without requiring an inert atmosphere . This innovation significantly broadens the accessibility of Z-L-Leu-NCA for laboratory and industrial applications.

Comparison with Similar Compounds

Comparison with Similar N-Carboxyanhydrides

Structural and Functional Differences

Property Z-L-Leucine NCA γ-Benzyl-L-Glutamate NCA (BLG-NCA) L-Phenylalanine NCA (Phe-NCA) Nε-Carbobenzyloxy-L-Lysine NCA (ZK NCA)
Amino Acid Backbone Leucine (aliphatic) Glutamate (acidic, benzyl ester) Phenylalanine (aromatic) Lysine (basic, Z-protected ε-amine)
Polymer Hydrophobicity High Moderate (depends on deprotection) High Moderate (polar Z group)
Typical Applications Hydrophobic micelle cores pH-responsive materials Antimicrobial peptides Cationic gene/drug delivery
Polymerization Rate Moderate (solvent-dependent) Fast (crown ether acceleration in low-polarity solvents ) Variable (depends on initiator) Slower (steric hindrance from Z group)

Polymerization Behavior

  • Catalyst Compatibility :

    • ZLL NCA polymerizes effectively with primary amine initiators (e.g., hexylamine) and transition metal catalysts (e.g., Zn(OAc)₂) .
    • BLG-NCA and Phe-NCA exhibit faster polymerization rates under crown ether catalysis due to enhanced nucleophilicity of initiators in low-polarity solvents .
    • ZK NCA (lysine-derived) requires careful handling to avoid side reactions from the ε-amine group, often necessitating orthogonal protecting strategies .
  • Molecular Weight Control :

    • ZLL NCA achieves higher molecular weights (10–50 kDa) in living polymerization systems compared to Phe-NCA, which is prone to chain termination due to aromatic stacking .
    • BLG-NCA and ZK NCA show better dispersity (Đ < 1.2) when polymerized using Deming’s transition metal catalysts .

Stability and Reactivity

  • Solvent Compatibility : ZLL NCA is soluble in polar aprotic solvents (e.g., DMF, THF), whereas Phe-NCA requires dichloromethane for optimal dissolution .
  • Storage Stability : ZLL NCA degrades faster than BLG-NCA due to the steric bulk of the Z group, which accelerates hydrolysis under humid conditions .

Key Research Findings

Accelerated Polymerization : Crown ethers reduce ZLL NCA polymerization time by 50% in THF, though molecular weight distribution broadens (Đ > 1.3) compared to controlled systems .

Hybrid Architectures : ZLL NCA-poly(ethylene glycol) (PEG) block copolymers demonstrate prolonged blood circulation (t₁/₂ > 24 h) in vivo, critical for tumor-targeted therapies .

Limitations : ZLL NCA’s hydrolytic instability necessitates stringent anhydrous conditions, unlike Boc-protected NCAs (e.g., Boc-Lys NCA), which are more stable .

Preparation Methods

Classical Preparation via Thionyl Chloride-Mediated Cyclization

One of the earliest and widely documented methods for preparing Z-L-Leucine N-carboxyanhydride involves the conversion of N-carbomethoxy-L-leucine to its acid chloride using thionyl chloride, followed by cyclization to the anhydride.

Procedure Summary:

  • N-carbomethoxy-L-leucine is treated with excess thionyl chloride, typically at around 40°C under vacuum to remove excess reagent and by-products such as SO₂ and HCl gases.
  • The acid chloride intermediate undergoes cyclization upon further heating, releasing methyl chloride and forming crude N-carboxy-L-leucine anhydride.
  • Crude product is purified by crystallization from diethyl ether-petroleum ether mixtures and further purified by recrystallization from boiling cyclohexane with charcoal treatment.
  • The final product appears as nearly colorless needles with a melting point around 78°C.

Key Data:

Step Conditions Outcome/Yield
Conversion to acid chloride Heating with thionyl chloride, 40°C Evolution of HCl, SO₂ gases
Cyclization Further heating (~78°C) Formation of crude NCA crystals
Purification Crystallization from ether/petroleum ether and cyclohexane Yield ~34% of pure NCA
Melting Point 78°C Confirms purity

Notes:

  • The reaction is vigorous and produces corrosive gases, requiring careful control and safety measures.
  • Purity is critical for subsequent polymerization reactions to achieve high molecular weight polypeptides.
  • Water content must be minimized as water acts as an initiator in polymerization, affecting molecular weight distribution.

Phosgene-Based Synthesis and Its Modification for Scale-Up

Phosgene is a classical reagent for the direct formation of N-carboxyanhydrides from amino acids. However, its high toxicity and handling difficulties limit its industrial use.

Key Features:

  • The reaction involves phosgenation of the amino acid or its protected derivative to form the NCA.
  • The process is gas-liquid-solid heterogeneous, with mass transfer limitations affecting reaction rates.
  • Scale-up challenges arise due to reduced HCl gas removal and side reactions.

Recent Advances:

  • Addition of an HCl scavenger such as (+)-limonene has been shown to prevent side reactions, accelerate the reaction, and reduce phosgene usage.
  • This modification allows for scalable synthesis maintaining high purity at volumes up to 1.0 dm³.
  • The process reduces costs and improves safety by minimizing excess phosgene and controlling HCl evolution.

Alternative Cyclization Using Acid Halogenides Other Than Thionyl Chloride

A patented method offers a safer and more controllable alternative to thionyl chloride and phosgene by employing acid halogenides (e.g., acetyl chloride) for cyclization.

Process Highlights:

  • The corresponding N-carboxy amino acid (protected leucine) is cyclized using an acid halogenide, such as acetyl chloride, in non-protic, high-boiling organic solvents (e.g., toluene).
  • The reaction temperature ranges from 0 to 150°C, often performed at reflux.
  • The amount of acid halogenide is typically 1-2 equivalents relative to the amino acid.
  • The reaction proceeds smoothly without the violent conditions associated with thionyl chloride.
  • The process can be conducted under atmospheric pressure and is more industrially practical.

Advantages:

  • Avoids corrosive and toxic by-products like SO₂ and HCl gases from thionyl chloride.
  • Safer and easier to control reaction conditions.
  • Produces high-purity N-carboxy-t-leucine anhydride suitable for further synthetic applications.

Additional Notes:

  • The N-carboxy-t-leucine starting material can be prepared by known methods involving chloroformic acid esters.
  • The N-carboxyanhydride product can be used directly for the synthesis of N-substituted amino acid amides by reaction with amines at moderate temperatures (−10 to 100°C).

Comparative Summary of Preparation Methods

Method Reagents Used Reaction Conditions Advantages Disadvantages
Thionyl Chloride Cyclization Thionyl chloride (SOCl₂) Heating ~40–78°C, vacuum drying Established method; good purity Corrosive gases; hard to control
Phosgene-Based Synthesis Phosgene (COCl₂) Gas-liquid-solid; requires scavengers Scalable with modifications; high purity Toxic reagent; mass transfer limitations
Acid Halogenide Cyclization Acetyl chloride or other acyl halides 0–150°C in non-protic solvents Safer, controllable, industrially feasible Requires pure starting material

Research Findings and Practical Considerations

  • Purity and Polymerization: High purity of this compound is essential for successful polymerization into high molecular weight polypeptides. Impurities and moisture can act as initiators, leading to low molecular weight products.

  • Scale-Up Challenges: The heterogeneous nature of phosgene-based synthesis requires careful management of gas-liquid mass transfer. Use of HCl scavengers like (+)-limonene improves reaction kinetics and safety on larger scales.

  • Safety and Environmental Impact: Thionyl chloride and phosgene generate hazardous by-products (SO₂, HCl, COCl₂), necessitating stringent safety protocols. The acid halogenide method offers a safer alternative with less hazardous emissions.

  • Solvent Choice: Non-protic, high-boiling solvents such as toluene or benzene derivatives are preferred to avoid side reactions and facilitate product isolation.

Q & A

Basic Research Questions

Q. How can Z-L-Leucine N-carboxyanhydride (Z-L-Leu NCA) be synthesized with controlled molecular weight and low dispersity?

  • Methodological Answer : Controlled polymerization of Z-L-Leu NCA requires living initiating systems, such as primary amine initiators (e.g., n-hexylamine) under inert atmospheres. The use of N₂ flow accelerates the reaction by removing CO₂, shifting the carbamic acid-amine equilibrium toward active nucleophilic chain ends . Key parameters include solvent polarity (e.g., DMF or THF), monomer-to-initiator ratios (dictating molecular weight), and maintaining anhydrous conditions to prevent premature termination. Kinetic studies with varying flow rates and feed ratios ensure living characteristics (PDI < 1.19) .

Q. What characterization techniques are essential for verifying the structural integrity of polypeptides derived from Z-L-Leu NCA?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms monomer incorporation and end-group fidelity. Circular Dichroism (CD) spectroscopy identifies secondary structures (α-helix/β-sheet) influenced by solvent and temperature . Size Exclusion Chromatography (SEC) with multi-angle light scattering determines molecular weight distribution. Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry validates chain-end homogeneity, critical for self-assembly studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymerization rates of Z-L-Leu NCA under different catalytic systems?

  • Methodological Answer : Discrepancies arise from initiation mechanisms (e.g., primary vs. secondary amines) and solvent dielectric constants. For example, DFT studies show secondary amines exhibit lower energy barriers for NCA ring-opening but may induce side reactions . Systematic kinetic profiling under standardized conditions (N₂ flow rate, temperature) and comparing activation energies across systems can reconcile data. Reproducibility requires strict anhydrous protocols and validation via chain-extension experiments .

Q. What strategies enable the integration of Z-L-Leu NCA-derived polypeptides with stimuli-responsive functionalities?

  • Methodological Answer : Orthogonal post-polymerization modifications, such as click chemistry (e.g., alkyne-azide cycloaddition), allow grafting of glycans or pH-sensitive groups . Block copolypeptides synthesized via sequential NCA ROP combine Z-L-Leu segments with thermo-responsive blocks (e.g., poly(γ-benzyl-L-glutamate)) for multi-stimuli behavior . Environmental triggers (pH, temperature) are optimized using CD spectroscopy to monitor conformational transitions .

Q. How does the self-catalytic mechanism of Z-L-Leu NCA polymerization impact α-helix formation?

  • Methodological Answer : In low-dielectric solvents (e.g., chloroform), the α-helix conformation stabilizes the growing chain’s terminal amine, enhancing nucleophilicity and enabling autocatalytic propagation. This folding-dependent mechanism mimics enzymatic efficiency, as shown by molecular dynamics simulations and kinetic assays . Solvent screening (dielectric constant < 5) and initiator design (e.g., helix-promoting residues) further optimize self-catalyzed growth .

Q. How can hygroscopicity and moisture sensitivity of Z-L-Leu NCA be managed during polymerization?

  • Methodological Answer : Strict anhydrous handling (glovebox or N₂-purged reactors) is critical. Pre-drying solvents (e.g., molecular sieves in THF) and monomers (vacuum-dried) minimizes hydrolysis. Real-time FTIR monitoring detects moisture ingress, while quench techniques (e.g., acetic acid) terminate reactions if side reactions occur .

Q. What experimental controls ensure reproducibility in Z-L-Leu NCA polymerization studies?

  • Methodological Answer : Include negative controls (e.g., reactions without initiator) to confirm living characteristics. Replicate polymerizations across multiple batches with identical monomer/initiator ratios. Report detailed protocols for solvent purity, drying methods, and CO₂ removal efficiency to align with FAIR data principles .

Data Analysis and Application-Oriented Questions

Q. How do structural variations in Z-L-Leu NCA-derived polypeptides affect self-assembly in biomedical applications?

  • Methodological Answer : Varying hydrophobic side-chain length (e.g., Leu vs. Val NCAs) alters critical micelle concentrations (CMC). Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) correlate molecular weight with nanostructure morphology (vesicles vs. micelles). In vitro cytotoxicity assays (e.g., MTT) validate biocompatibility for drug delivery .

Q. What computational tools are effective in modeling Z-L-Leu NCA polymerization mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for amine-mediated ring-opening, while Molecular Dynamics (MD) simulates solvent-polymer interactions. Software like Gaussian or GROMACS predicts solvent dielectric effects on α-helix stability .

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